N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide
Description
N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a pyrimidine-based compound featuring a pentanamide group linked to a phenyl ring, which is further connected to a substituted pyrimidine core. The pyrimidine ring is modified with a methyl group at position 4 and a morpholin-4-yl group at position 6, imparting unique electronic and steric properties. The morpholine moiety enhances solubility due to its oxygen-rich heterocycle, while the pentanamide chain may influence lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-4-5-19(26)22-16-6-8-17(9-7-16)23-20-21-15(2)14-18(24-20)25-10-12-27-13-11-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVFEGVKXGNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in cell signaling and growth .
Mode of Action
It’s suggested that similar compounds inhibit the activity of their targets, leading to changes in cell signaling .
Biochemical Pathways
Tyrosine kinases, which are potential targets of this compound, are involved in various cellular processes, including cell growth, differentiation, and metabolism .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Inhibition of tyrosine kinases can lead to changes in cell signaling, potentially affecting cell growth and proliferation .
Comparison with Similar Compounds
Sulfonamide Analogs
Examples :
- N4-Valeroylsulfamerazine (21) (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)
- N4-Valeroylsulfacetamide (24) (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)
- N4-Valeroylsulfanilamide (25) (N-[4-(aminosulfonyl)phenyl]pentanamide)
Structural Differences :
- These analogs replace the pyrimidine-linked amino group with sulfonamide (-SO₂NH-) bridges.
- Substituents on the pyrimidine or sulfonamide groups vary (e.g., acetyl in 24 , methylpyrimidinyl in 21 ).
Physical Properties :
- Melting Points : 24 (216°C) and 25 (208–209°C) exhibit higher thermal stability compared to typical morpholine-containing compounds, likely due to stronger hydrogen bonding from sulfonamide groups .
- FTIR Data : Sulfonamide analogs show characteristic SO₂NH peaks near 1150 cm⁻¹, absent in the target compound, which instead features pyrimidine NH stretches .
Isoindolinyl-Containing Derivatives
Examples :
- 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
Structural Differences :
- Incorporation of a 1,3-dioxoisoindolinyl group increases molecular complexity and rigidity.
- Sulfamoyl linkages (e.g., -SO₂NH-pyrimidinyl) replace the direct amino-pyrimidine bond in the target compound .
Physicochemical Properties :
Heterocyclic Variants (Thiophene, Pyrrolidine)
Examples :
- 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x)
Structural Differences :
Pyrimidine Derivatives with Alternative Substituents
Examples :
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Structural Differences :
Crystallographic Insights :
- Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for fluorophenyl) suggest conformational flexibility, whereas the morpholine group in the target compound may enforce a more rigid geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
